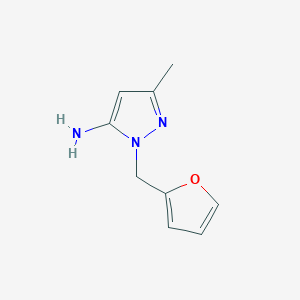

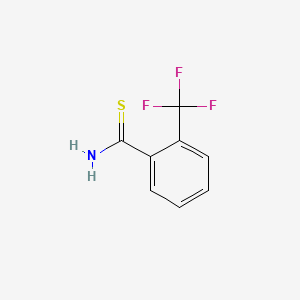

![molecular formula C10H10ClN3OS B1299330 5-[2-(4-クロロフェノキシ)エチル]-[1,3,4]チアゾール-2-イルアミン CAS No. 842973-73-3](/img/structure/B1299330.png)

5-[2-(4-クロロフェノキシ)エチル]-[1,3,4]チアゾール-2-イルアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This particular derivative is of interest due to its potential applications in various fields, including agriculture and medicine, as suggested by its structural similarity to compounds with known biological activities .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives often involves the reaction of acylazides with amino-thiadiazoles, as seen in the preparation of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas . Additionally, the synthesis of 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) as potential fungicides indicates the versatility of thiadiazole derivatives in generating compounds with desired biological activities . The synthesis process is critical as it can influence the yield, purity, and properties of the final compound.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can be modified with various substituents to alter its chemical and biological properties. The presence of a chlorophenoxy group in the compound suggests that it may have specific interactions with biological targets due to the halogen's electronegativity and the phenoxy group's ability to engage in hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including acylation, alkylation, and coordination with metal ions. For instance, acylation of 5-amino-1,2,3,4-thiatriazole with chloroformates leads to the formation of 1,2,4-thiadiazoles . Similarly, the reaction of di(2-hydroxyethyl)-amino derivatives with thionyl chloride results in di(2-chloroethyl)-amino derivatives, which can further coordinate with metal ions to form complexes . These reactions are essential for modifying the thiadiazole core to achieve desired properties and activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, stability, and reactivity. For example, the presence of electron-withdrawing groups like chloro can increase the acidity of adjacent hydrogen atoms, while the phenoxy group can enhance the compound's overall lipophilicity . These properties are crucial for the compound's behavior in biological systems and its potential as a fungicide, as seen in related compounds .

科学的研究の応用

抗菌剤

この化合物は、その抗菌特性について評価されています。 研究によると、関心のある化合物のコア構造を含む1,3,4-チアゾールの誘導体は、強力な抗菌活性を持つことが示されています 。これらの化合物は、E. coliやB. mycoidesなどのさまざまな細菌株、およびC. albicansなどの真菌に対して試験されています。クロロフェノキシ基の存在は、これらの特性を高める可能性があり、新しい抗菌薬の開発のための候補となっています。

プロテオミクス研究

プロテオミクスでは、この化合物はタンパク質の相互作用と機能を研究するためのケミカルプローブとして使用できます。 その独特の構造により、特定のタンパク質に選択的に結合することができ、生物学的プロセスにおけるタンパク質の機能を特定するのに役立ちます .

作用機序

The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .

将来の方向性

1,3,4-thiadiazole derivatives, including “5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine”, have shown significant therapeutic potential . Future research could focus on further exploring the biological activities of these compounds and developing new potent antibacterial and antifungal agents .

特性

IUPAC Name |

5-[2-(4-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3OS/c11-7-1-3-8(4-2-7)15-6-5-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFMTDGRGLKIFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCC2=NN=C(S2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

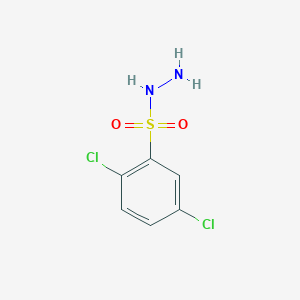

![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)

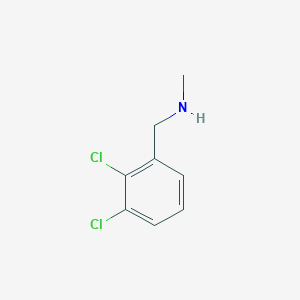

![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)

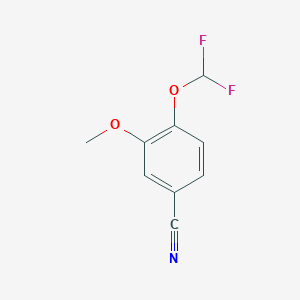

![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)